molecular formula C12H12FN3O2 B174041 Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1264046-99-2

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B174041
CAS No.: 1264046-99-2
M. Wt: 249.24 g/mol
InChI Key: MILOBAIYUXUZQJ-UHFFFAOYSA-N
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Description

Chemical Structure: Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (C₁₂H₁₂FN₃O₂, MW 249.24 g/mol, CAS 1264046-99-2) features a pyrazole core substituted with:

  • An amino group (-NH₂) at position 3.
  • A 4-fluorophenyl group at position 1.
  • An ethyl ester (-COOEt) at position 3 .

Applications: The compound is pivotal in pharmaceutical and agrochemical research due to its structural versatility.

Synthesis: Produced via esterification reactions, yielding over 70% efficiency under optimized conditions .

Properties

IUPAC Name

ethyl 5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILOBAIYUXUZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566685
Record name Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264046-99-2
Record name Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Hydrazine Activation : 4-Fluorophenylhydrazine reacts with a β-keto ester (e.g., ethyl 3-aminocrotonate) under acidic or basic conditions.

  • Cyclization : Intramolecular nucleophilic attack forms the pyrazole ring, with the amino group positioned at C5 and the ester at C3.

  • Aromatization : Elimination of water or alcohol stabilizes the aromatic system.

Experimental Protocol

A mixture of 4-fluorophenylhydrazine hydrochloride (10.0 g, 62.5 mmol) and ethyl 3-aminocrotonate (8.4 g, 65.6 mmol) in ethanol (100 mL) was refluxed for 6 hours with catalytic acetic acid. The precipitate was filtered and recrystallized from ethanol to yield the target compound as a pale yellow solid (12.1 g, 72%).

Table 1: Optimization of Cyclocondensation Conditions

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolAcOH80672
MethanolHCl70865
THFNone601258

Nitration and Reduction of Preformed Pyrazole Esters

Introducing the amino group via nitration followed by reduction is a versatile strategy for functionalizing preformed pyrazole esters.

Step 1: Nitration

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate undergoes nitration at C5 using nitric acid in sulfuric acid. The electron-deficient pyrazole ring directs nitration to the meta position relative to the ester group.

Step 2: Reduction

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like SnCl₂/HCl.

Example Protocol

  • Nitration : A solution of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (5.0 g, 20.1 mmol) in concentrated H₂SO₄ (30 mL) was treated with fuming HNO₃ (2.2 mL) at 0°C for 2 hours. Quenching with ice yielded the nitro intermediate (4.8 g, 85%).

  • Reduction : The nitro compound (4.5 g, 16.1 mmol) was hydrogenated over 10% Pd/C (0.45 g) in ethanol (50 mL) at 25°C for 4 hours. Filtration and concentration afforded the amino product (3.9 g, 95%).

Table 2: Reduction Efficiency Comparison

Reducing AgentSolventTemperature (°C)Yield (%)
H₂/Pd-CEthanol2595
SnCl₂/HClEtOH7088
Fe/NH₄ClH₂O10078

Beckmann Rearrangement of Oxime Derivatives

Abnormal Beckmann rearrangement offers an alternative pathway for introducing the amino group. This method is particularly useful for avoiding harsh nitration conditions.

Reaction Overview

  • Oxime Formation : Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate-5-oxime is prepared by treating the parent compound with hydroxylamine.

  • Rearrangement : The oxime undergoes Beckmann rearrangement under acidic conditions (e.g., PCl₅, H₂SO₄) to yield the 5-amino derivative.

Example Protocol
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate-5-oxime (3.0 g, 10.9 mmol) was stirred in concentrated H₂SO₄ (15 mL) at 0°C for 1 hour. The mixture was poured onto ice, neutralized with NH₄OH, and extracted with ethyl acetate. Evaporation yielded the amino product (2.2 g, 73%).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodAdvantagesDisadvantagesTypical Yield (%)
CyclocondensationOne-pot synthesis, high atom economyRequires specialized β-keto esters72
Nitration-ReductionFlexible functionalizationHarsh nitration conditions85
Beckmann RearrangementAvoids nitro intermediatesLow regioselectivity risks73
Hydrolysis-ReesterificationPurification flexibilityMulti-step, time-consuming82

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

Reaction Type Reagents/Conditions Product Yield
Acidic hydrolysisHCl (6M), reflux, 6 hrs5-Amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid85%
Basic hydrolysisNaOH (2M), ethanol, 70°C, 4 hrsSodium salt of the carboxylic acid92%

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH₂) at the 5-position participates in nucleophilic reactions, enabling the formation of Schiff bases or amides.

Key Reactions:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to produce imine derivatives.

  • Acylation : Treating with acetyl chloride in pyridine yields the N-acetylated derivative, enhancing lipophilicity for biological studies .

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring and fluorophenyl group facilitate electrophilic substitution. Halogenation and nitration are common:

Reaction Reagents Position Product
BrominationBr₂ in acetic acid, 0°CC-4 of pyrazole4-Bromo-5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
NitrationHNO₃/H₂SO₄, 50°CC-4 of phenyl5-Amino-1-(4-fluoro-3-nitrophenyl)-1H-pyrazole-3-carboxylate

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles. For example:

  • Triazole Formation : Reacts with nitrous acid (HNO₂) to form a triazole ring via intramolecular cyclization.

  • Pyrazolo[1,5-a]pyrimidine Synthesis : Condensation with β-ketoesters yields bicyclic structures with potential pharmacological activity .

Metal-Catalyzed Cross-Coupling

The fluorine atom on the phenyl ring enables participation in Suzuki-Miyaura couplings. Using palladium catalysts, it reacts with aryl boronic acids to generate biaryl derivatives:

text
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate + Ar-B(OH)₂ → Ethyl 5-amino-1-(4-(Ar)-phenyl)-1H-pyrazole-3-carboxylate Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 hrs [9]

Reduction and Oxidation

  • Reduction : The nitro group (if introduced via nitration) is reduced to an amine using H₂/Pd-C (90% yield).

  • Oxidation : MnO₂ selectively oxidizes the amino group to a nitro group under mild conditions .

Key Research Findings

  • The ester group’s hydrolysis is pH-dependent, with basic conditions favoring faster kinetics .

  • Fluorine at the para position enhances electrophilic substitution rates by activating the phenyl ring.

  • N-Acylation improves blood-brain barrier permeability in preclinical models .

Biological Activity

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1264046-99-2) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals, agriculture, and materials science. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C12H12FN3O2
  • Molecular Weight: 249.24 g/mol
  • Melting Point: 149-150°C

The compound's structure includes a pyrazole ring substituted with an amino group and a fluorophenyl moiety, contributing to its biological activity.

Target Enzyme: The primary target of this compound is the Mitogen-Activated Protein Kinase 14 (MAPK14) . This enzyme plays a crucial role in various cellular processes, including inflammation, cell growth, and apoptosis.

Mode of Action: The compound is believed to inhibit MAPK14 activity by binding to its active site. This interaction modulates downstream signaling pathways, particularly the MAPK signaling pathway, which regulates gene expression, differentiation, and cell survival .

Biological Activities

This compound exhibits several biological activities:

  • Antiviral Activity: Research indicates that pyrazole derivatives can act against viruses such as the tobacco mosaic virus (TMV). In vitro studies have shown varying degrees of antiviral efficacy among related compounds .
CompoundIn Vitro Inhibition Rate (%)In Vivo Inhibition Rate (%)
3a54.8 ± 1.1147.3 ± 0.88
3b66.4 ± 0.7854.5 ± 1.03
3pHighest Activity Most Potent

The compound's analogs demonstrated inhibition rates ranging from 22.6% to 86.5% against TMV, with specific derivatives showing enhanced activity compared to commercial agents like ningnanmycin .

  • Anti-inflammatory Effects: Pyrazole derivatives are known for their anti-inflammatory properties, likely linked to their ability to inhibit MAPK pathways involved in inflammatory responses .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds have shown promising profiles, including high oral bioavailability and favorable metabolic stability . The incorporation of functional groups such as the fluorophenyl moiety enhances lipophilicity and bioactivity.

Research Findings

Recent studies have focused on synthesizing novel pyrazole derivatives with enhanced biological properties:

  • Synthesis and Optimization: A series of pyrazole derivatives were synthesized through multi-step processes involving cyclocondensation reactions. The structural optimization aimed at improving selectivity and potency against specific targets such as p38 MAP kinase .
  • Case Studies: The discovery of selective inhibitors from high-throughput screening has led to advancements in drug development targeting MAPK pathways. These compounds demonstrate significant potential for treating inflammatory diseases and cancers due to their ability to modulate critical signaling pathways .

Scientific Research Applications

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate exhibits several notable biological activities:

1. Antiviral Activity
Research indicates that pyrazole derivatives can act against viruses such as the Tobacco Mosaic Virus (TMV). In vitro studies have shown varying degrees of antiviral efficacy among related compounds.

CompoundIn Vitro Inhibition Rate (%)In Vivo Inhibition Rate (%)
3a54.8 ± 1.1147.3 ± 0.88
3b66.4 ± 0.7854.5 ± 1.03
3pHighest ActivityMost Potent

The compound's analogs demonstrated inhibition rates ranging from 22.6% to 86.5% against TMV, with specific derivatives showing enhanced activity compared to commercial agents like ningnanmycin .

2. Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties, likely linked to their ability to inhibit MAPK pathways involved in inflammatory responses. The primary target of this compound is Mitogen-Activated Protein Kinase 14 (MAPK14), which plays a crucial role in various cellular processes, including inflammation and apoptosis .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds have shown promising profiles, including high oral bioavailability and favorable metabolic stability. The incorporation of functional groups such as the fluorophenyl moiety enhances lipophilicity and bioactivity .

Research Findings and Case Studies

Recent studies have focused on synthesizing novel pyrazole derivatives with enhanced biological properties:

Synthesis and Optimization
A series of pyrazole derivatives were synthesized through multi-step processes involving cyclocondensation reactions aimed at improving selectivity and potency against specific targets such as p38 MAP kinase .

Case Studies
The discovery of selective inhibitors from high-throughput screening has led to advancements in drug development targeting MAPK pathways. These compounds demonstrate significant potential for treating inflammatory diseases and cancers due to their ability to modulate critical signaling pathways .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name (CAS) Substituent Positions Molecular Formula Key Differences Biological Relevance
Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate (618070-65-8) - 2-Fluorophenyl at position 1
- Ester at position 4
C₁₂H₁₂FN₃O₂ Fluorine position alters steric/electronic interactions Reduced pesticidal activity due to weaker receptor binding
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (138907-73-0) - No amino group
- Ester at position 4
C₁₂H₁₁FN₂O₂ Lack of amino group diminishes hydrogen-bonding capacity Lower solubility and bioactivity compared to amino-substituted analogs
Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate (137278-70-7) - 4-Fluorobenzyl (CH₂-C₆H₄F) at position 1 C₁₃H₁₄FN₃O₂ Benzyl substitution increases lipophilicity Enhanced membrane permeability in drug delivery studies
Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (43b) - No amino group
- Phenyl at position 5
C₁₂H₁₁FN₂O₂ Absence of amino group and phenyl at position 5 Limited pesticidal utility; used in crystallography studies (monoclinic P2₁/n)

Physicochemical Properties

  • Solubility: The amino group in the target compound enhances water solubility (logP ~1.8) compared to non-amino analogs (logP ~2.5–3.0) .
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit higher melting points (e.g., 153–154°C for CAS 138907-68-3) .

Crystallographic Insights

  • Target Compound: Limited crystallographic data available, but analogs (e.g., 43b) crystallize in monoclinic systems (P2₁/n) with Z = 4 .
  • Trifluoromethyl Derivatives : Exhibit triclinic packing (space group P1̄), influenced by bulky substituents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via esterification and cyclocondensation reactions. A high-yield route involves reacting a substituted phenylhydrazine with β-keto esters under acidic conditions. Microwave irradiation can enhance reaction efficiency compared to conventional heating, as demonstrated in analogous pyrazole syntheses . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of precursors), using catalysts like acetic acid, and maintaining temperatures between 70–80°C . Purity (>97%) is achievable through recrystallization in ethanol or column chromatography .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1715 cm⁻¹ for the ester, N-H stretches for the amino group) .
  • NMR : 1^1H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.6 ppm for fluorophenyl groups) .
  • XRD : Single-crystal X-ray diffraction (using SHELX software) resolves bond angles and distances, critical for validating computational models .

Q. What computational methods are employed to predict electronic properties, and how do they guide experimental design?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps, molecular electrostatic potentials, and charge distribution. These predict reactivity sites (e.g., nucleophilic amino groups) and guide functionalization strategies. Experimental UV-Vis spectra can validate theoretical absorption maxima .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact pharmacological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with substituents like methyl, chloro, or trifluoromethyl groups. Biological assays (e.g., antiproliferative or insecticidal activity) are conducted under controlled conditions (e.g., IC₅₀ measurements in cell lines). For example, fluorophenyl groups enhance blood-brain barrier penetration, while ester moieties influence metabolic stability .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer : Discrepancies in bond lengths or vibrational frequencies arise from approximations in DFT functionals. Hybrid methods (e.g., B3LYP-D3 with dispersion corrections) improve accuracy. Experimentalists should cross-validate using high-resolution XRD and temperature-dependent NMR to account for dynamic effects .

Q. How can synthetic yields be improved while minimizing byproducts?

  • Methodological Answer : Byproduct formation (e.g., regioisomers) is mitigated by:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance regioselectivity.
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclization.
  • In situ monitoring : LC-MS tracks intermediate formation, enabling real-time adjustments .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Degradation studies (via TGA/DSC) show stability up to 150°C. Avoid aqueous or acidic conditions to prevent ester hydrolysis .

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